

Application Notes and Protocols for the Analytical Detection of 11-Methyltetradecanoyl-CoA

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Compound of Interest

Compound Name: 11-Methyltetradecanoyl-CoA

Cat. No.: B15549098

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Introduction

11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. BCFAs are important metabolic intermediates and are involved in various cellular processes, including lipid metabolism and signaling pathways.^[1] Accurate and sensitive detection of specific BCFA-CoAs like **11-Methyltetradecanoyl-CoA** is crucial for understanding their physiological roles and for the development of therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the analytical detection of **11-Methyltetradecanoyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of acyl-CoAs.

Analytical Techniques Overview

The gold standard for the quantitative analysis of acyl-CoA species is LC-MS/MS. This technique offers high selectivity and sensitivity, enabling the detection of low-abundance molecules in complex biological matrices. The general workflow involves extraction of acyl-

CoAs from the sample, separation by liquid chromatography, and detection by tandem mass spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of long-chain acyl-CoAs using LC-MS/MS, based on literature values for similar analytes. These values can be used as a benchmark for method development and validation for **11-**

Methyltetradecanoyl-CoA.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	1 - 5 fmol	[2]
Limit of Quantification (LOQ)	5 - 20 fmol	N/A
Linear Dynamic Range	3 - 4 orders of magnitude	N/A
Accuracy (% Recovery)	90 - 111%	[2]
Precision (%RSD)	< 15%	N/A

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for the enrichment of long-chain acyl-CoAs from cell or tissue homogenates.

Materials:

- Biological sample (e.g., cell pellet, tissue homogenate)
- Cold PBS (phosphate-buffered saline)
- Lysis Buffer: 100 mM KH₂PO₄, pH 4.9
- 2-propanol

- Acetonitrile (ACN)
- Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)
- Elution Buffer: 2-propanol
- Centrifuge
- Homogenizer (for tissue samples)

Protocol:

- Sample Collection and Lysis:
 - For cell pellets: Wash cells with cold PBS and centrifuge. Resuspend the pellet in 1 mL of Lysis Buffer.
 - For tissue samples: Homogenize the tissue in the Lysis Buffer on ice.
- Protein Precipitation and Extraction:
 - Add 2-propanol to the sample homogenate and vortex thoroughly.
 - Add acetonitrile (ACN) to further precipitate proteins and extract the acyl-CoAs.
 - Centrifuge at high speed to pellet the precipitated proteins.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the acyl-CoAs with the Elution Buffer.
- Sample Concentration:

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis of 11-Methyltetradecanoyl-CoA

This protocol provides a general method for the separation and detection of **11-Methyltetradecanoyl-CoA** using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

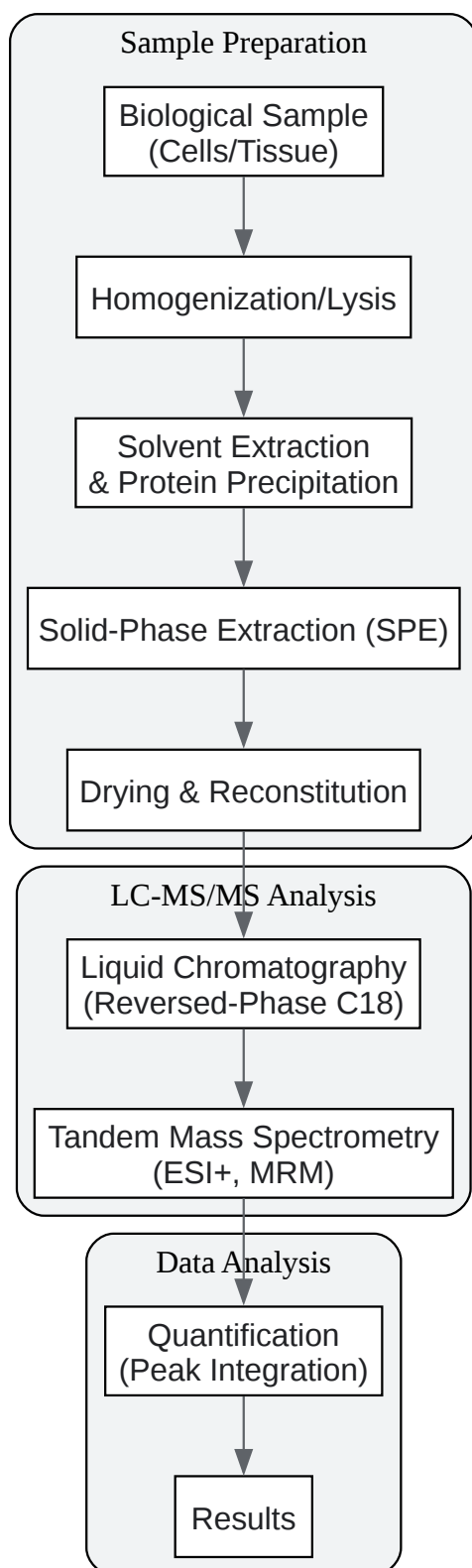
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 10 mM Ammonium Acetate in Water
- Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10)
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-2 min: 20% B
 - 2-15 min: 20-95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95-20% B
 - 18.1-25 min: 20% B

- Injection Volume: 5 μ L
- Column Temperature: 40°C

MS/MS Conditions:

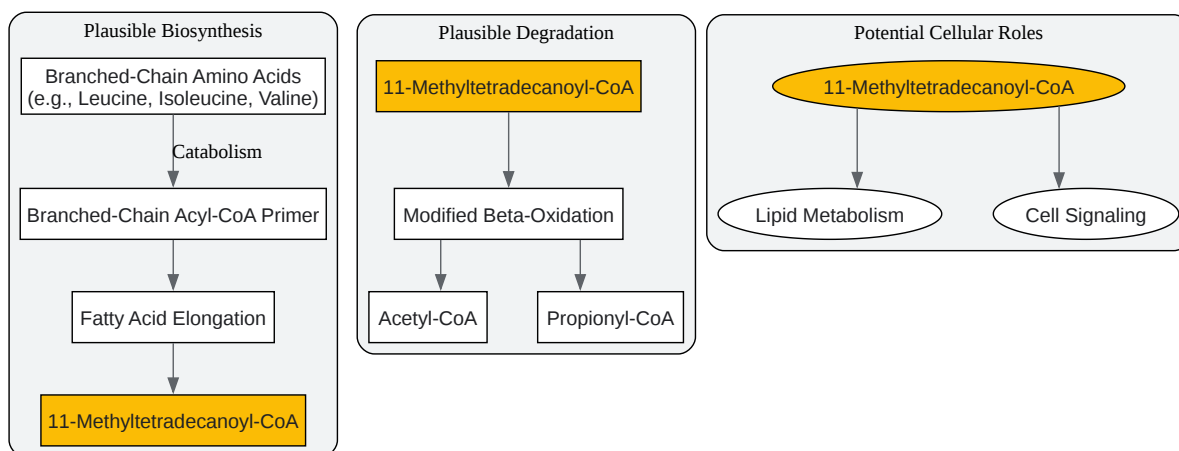
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (Q1): To be determined based on the exact mass of **11-Methyltetradecanoyl-CoA**. The calculated monoisotopic mass of **11-Methyltetradecanoyl-CoA** (C₃₆H₆₄N₇O₁₇P₃S) is approximately 991.33 g/mol . The protonated molecule [M+H]⁺ would be m/z 992.33.
- Product Ion (Q3): A common neutral loss for acyl-CoAs is the loss of the phosphopantetheine moiety (507.1 m/z). Therefore, a potential product ion would be m/z 485.23. Another common fragment corresponds to the adenosine diphosphate portion. Specific fragmentation patterns should be confirmed by infusing a standard.
- Collision Energy (CE): To be optimized for the specific instrument and analyte.
- Other Source Parameters: Optimize according to the instrument manufacturer's recommendations.

Visualizations



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Caption: Experimental workflow for the detection of **11-Methyltetradecanoyl-CoA**.



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Caption: Plausible metabolic context of **11-Methyltetradecanoyl-CoA**.

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References

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